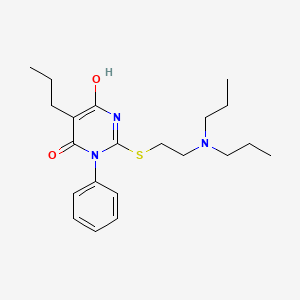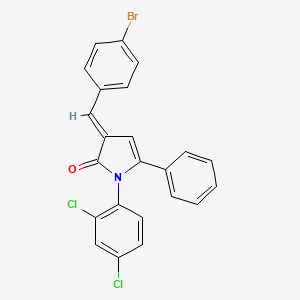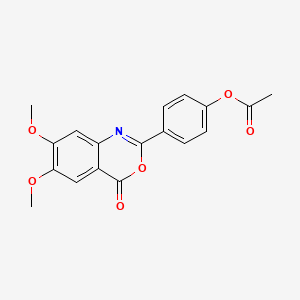
2-(2-Dipropylamino-ethylsulfanyl)-6-hydroxy-3-phenyl-5-propyl-3H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-5-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a dipropylaminoethyl group, a sulfanyl group, a hydroxy group, a phenyl group, and a propyl group attached to a dihydropyrimidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-5-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the initial formation of the dihydropyrimidinone core through a Biginelli reaction, followed by the introduction of the dipropylaminoethyl and sulfanyl groups via nucleophilic substitution reactions. The hydroxy, phenyl, and propyl groups are then introduced through subsequent functionalization steps. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-5-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The dihydropyrimidinone core can be reduced to form a tetrahydropyrimidinone.
Substitution: The dipropylaminoethyl and sulfanyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the dihydropyrimidinone core yields a tetrahydropyrimidinone .
科学研究应用
2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-5-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
作用机制
The mechanism of action of 2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-5-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-OCTYL-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE
- 2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE .
Uniqueness
Compared to similar compounds, it may exhibit different reactivity, biological activity, and physical properties, making it valuable for specific research and industrial purposes .
属性
分子式 |
C21H31N3O2S |
|---|---|
分子量 |
389.6 g/mol |
IUPAC 名称 |
2-[2-(dipropylamino)ethylsulfanyl]-6-hydroxy-3-phenyl-5-propylpyrimidin-4-one |
InChI |
InChI=1S/C21H31N3O2S/c1-4-10-18-19(25)22-21(27-16-15-23(13-5-2)14-6-3)24(20(18)26)17-11-8-7-9-12-17/h7-9,11-12,25H,4-6,10,13-16H2,1-3H3 |
InChI 键 |
WCEGWFVUIROBOT-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCCN(CCC)CCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-Naphthyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B11686513.png)
![N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11686518.png)



![4-fluoro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11686547.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11686554.png)

![11-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11686570.png)

![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11686581.png)
![N-[4-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B11686590.png)
![17-(4-Bromo-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11686591.png)
![Methyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11686592.png)
